molecular formula C17H14N2O3 B8755512 2-Phthalimido-3-phenylpropionamide

2-Phthalimido-3-phenylpropionamide

Cat. No.: B8755512
M. Wt: 294.30 g/mol
InChI Key: QGLQAPPNLSDXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phthalimido-3-phenylpropionamide is a hypothetical or less-documented compound combining a phthalimide moiety at position 2 of a phenylpropionamide backbone. Phthalimides are known for their roles in polymer chemistry and medicinal applications due to their thermal stability and reactivity . Propionamide derivatives, such as those with azido or benzyl substituents, are often intermediates in organic synthesis, leveraging their functional groups for further modifications . This article will focus on structurally and functionally related compounds to infer properties and applications of this compound.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C17H14N2O3/c18-15(20)14(10-11-6-2-1-3-7-11)19-16(21)12-8-4-5-9-13(12)17(19)22/h1-9,14H,10H2,(H2,18,20)

InChI Key

QGLQAPPNLSDXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • 3-Chloro-N-phenyl-phthalimide: The chlorine substituent at position 3 and phenyl group attached to the phthalimide nitrogen enhance its utility as a monomer for high-performance polyimides. Its synthesis emphasizes purity (>99%) to avoid defects in polymer chains .
  • 2-Amino-3-methylenephthalimides: The amino and methylene groups enable diverse reactivity, such as participation in cycloaddition reactions or serving as ligands in catalysis. Palladium-catalyzed aminocarbonylation achieves yields >85% for these derivatives .
  • (2S)-2-Azido-N-benzyl-3-phenylpropionamide : The azido group facilitates click chemistry (e.g., Huisgen cycloaddition), while the benzyl group improves solubility. Reported synthetic routes achieve 90–91% yields via optimized protocols .

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